molecular formula C14H21Cl2N5O2S B5598568 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B5598568
M. Wt: 394.3 g/mol
InChI Key: ROUCPVANGUKEBK-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro-substituted aromatic ring, an ethoxy group, a methoxy group, a tetrazole ring, and a sulfanylethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride involves multiple steps:

    Formation of the aromatic intermediate: The starting material, 3-chloro-4-ethoxy-5-methoxybenzaldehyde, is synthesized through a series of reactions, including halogenation, alkylation, and methoxylation.

    Tetrazole ring formation: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Thioether formation: The tetrazole intermediate is reacted with 2-chloroethylamine hydrochloride to form the thioether linkage.

    Final coupling: The final product is obtained by coupling the thioether intermediate with the aromatic intermediate under suitable conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylethanamine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic ring or the tetrazole ring, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic or tetrazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the sulfanylethanamine moiety are key functional groups that contribute to its biological activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
  • N-[(3-chloro-4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
  • N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

Uniqueness

The unique combination of the chloro, ethoxy, and methoxy groups on the aromatic ring, along with the tetrazole and sulfanylethanamine moieties, distinguishes this compound from its analogs

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN5O2S.ClH/c1-4-22-13-11(15)7-10(8-12(13)21-3)9-16-5-6-23-14-17-18-19-20(14)2;/h7-8,16H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUCPVANGUKEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCSC2=NN=NN2C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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